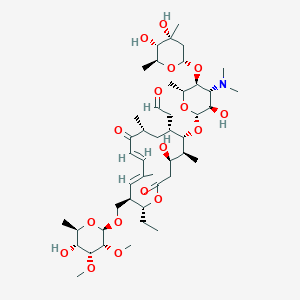

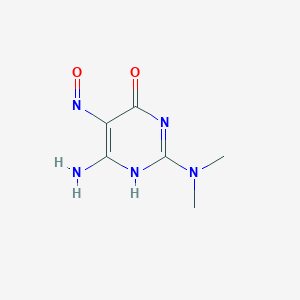

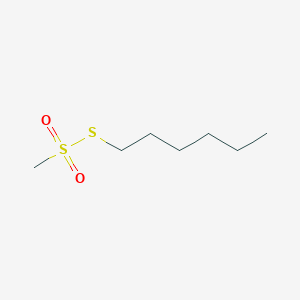

![molecular formula C12H19N3O4 B014922 2,4-Dioxo-1,3,8-triazaspiro[4.5]decano-8-carboxilato de tert-butilo CAS No. 183673-70-3](/img/structure/B14922.png)

2,4-Dioxo-1,3,8-triazaspiro[4.5]decano-8-carboxilato de tert-butilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of related spirocyclic compounds involves complex procedures that aim at introducing functionality and structural complexity efficiently. For instance, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate was synthesized through a general procedure for spirocyclic 3-oxotetrahydrofurans, indicating the versatility and complexity of synthesizing spirocyclic structures including tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (Moskalenko & Boev, 2012).

Molecular Structure Analysis

The molecular structure of similar compounds showcases intricate arrangements and symmetries. For example, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate exhibits mirror symmetry with a hexahydropyrimidine ring adopting a chair conformation, illustrating the complex spatial arrangements possible in these molecules (Dong et al., 1999).

Chemical Reactions and Properties

The chemical reactivity of tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate analogs involves a range of reactions. For example, the reaction with N,N-dimethylformamide dimethyl acetal underlines the active methylene group's reactivity in these compounds, leading to isomeric condensation products, indicative of the compound's versatile reactivity profile (Moskalenko & Boev, 2012).

Aplicaciones Científicas De Investigación

Agonista del receptor opioide delta

Este compuesto se ha identificado como un nuevo quimiotipo de agonistas del receptor opioide delta . Los receptores opioides delta son un objetivo clínico para diversos trastornos neurológicos, incluida la migraña y el dolor crónico . Este compuesto parece unirse al sitio ortostérico según el acoplamiento y la simulación dinámica molecular . Es selectivo para el receptor opioide delta sobre un panel de 167 otros GPCR, está ligeramente sesgado hacia la señalización de proteínas G y tiene eficacia antialodínica en un modelo de adyuvante completo de Freund de dolor inflamatorio en ratones machos y hembras C57BL/6 .

2. Precursor para productos naturales biológicamente activos El compuesto es un precursor potencial de productos naturales biológicamente activos como la Indiacen A y la Indiacen B . Se encontró que los derivados del indol poseen actividades anticancerígenas, antiinflamatorias, antinociceptivas, antipsicóticas, analgésicas, citotóxicas e inhibitorias de la 5-lipoxigenasa .

Análisis de alto rendimiento

Este compuesto se ha utilizado en ensayos de análisis de alto rendimiento para identificar nuevos agonistas del receptor opioide delta .

Modelado computacional

El compuesto se ha utilizado en estudios de modelado computacional y simulación para comprender su interacción con los receptores opioides delta .

Andamio para la síntesis de fármacos

El compuesto sirve como un andamio significativo en la síntesis de productos naturales biológicamente activos, incluidos los aislados de plantas, bacterias y hongos <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000/svg

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to be selective agonists for the delta opioid receptor . The delta opioid receptor plays a crucial role in mediating analgesic effects and has been implicated in mood disorders, convulsions, and immune function .

Mode of Action

It is suggested that it may bind to the orthosteric site of its target based on docking and molecular dynamic simulation . This binding could potentially trigger a series of biochemical reactions leading to its therapeutic effects.

Biochemical Pathways

Given its potential role as a delta opioid receptor agonist, it may be involved in modulating pain perception and immune response pathways .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could impact its bioavailability and distribution within the body.

Result of Action

Similar compounds have shown anti-allodynic efficacy in a model of inflammatory pain , suggesting that this compound may also have analgesic effects.

Propiedades

IUPAC Name |

tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4/c1-11(2,3)19-10(18)15-6-4-12(5-7-15)8(16)13-9(17)14-12/h4-7H2,1-3H3,(H2,13,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJXKTPWDXJQEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394467 | |

| Record name | Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183673-70-3 | |

| Record name | 1,1-Dimethylethyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183673-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

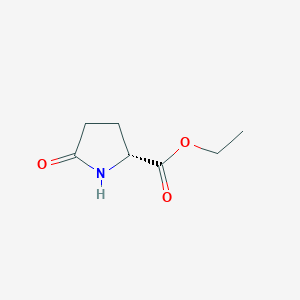

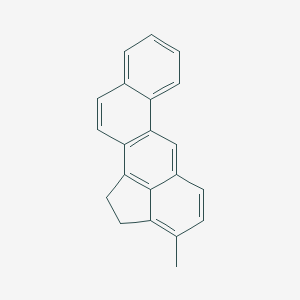

![1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14841.png)

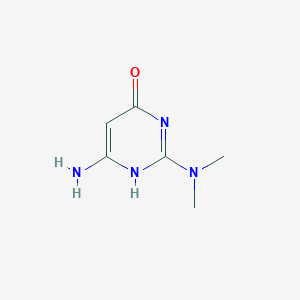

![3-Methyl-3h-imidazo[4,5-f]quinoline](/img/structure/B14863.png)